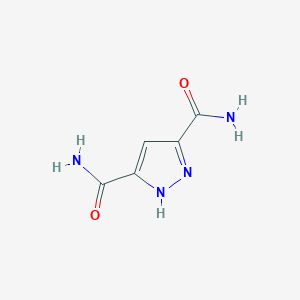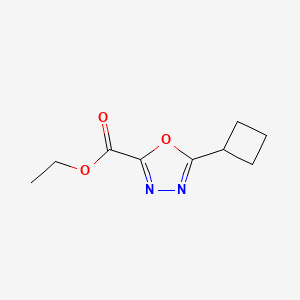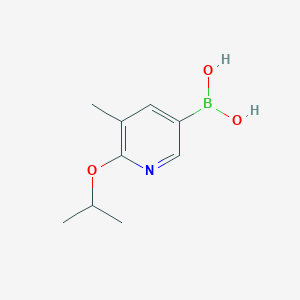
Desthiobiotin-PEG3-Azide
Übersicht
Beschreibung
Desthiobiotin-PEG3-Azide is a compound that consists of desthiobiotin, a modified form of biotin, attached to a polyethylene glycol spacer via a three-unit ethylene glycol linker. Additionally, an azide group is attached to the desthiobiotin moiety. This compound is commonly used in bioconjugation chemistry and click chemistry reactions .
Wissenschaftliche Forschungsanwendungen
Desthiobiotin-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of bioconjugates and other complex molecules
Biology: It is employed in the labeling and detection of biomolecules, as well as in pull-down experiments for the purification of proteins
Medicine: It is used in the development of diagnostic tools and targeted drug delivery systems
Industry: It is utilized in the production of biocompatible materials and in various biotechnological applications
Wirkmechanismus
Target of Action
Desthiobiotin-PEG3-Azide, also known as Desthiobiotin-TEGAzide or N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide, primarily targets streptavidin . Streptavidin is a tetrameric protein that binds biotin and its analogs with high affinity. Desthiobiotin, a single-ring, sulfur-free analog of biotin, binds to streptavidin with nearly equal specificity but less affinity than biotin .
Mode of Action
This compound interacts with its target, streptavidin, through a process known as competitive displacement . This compound can be used in pull-down experiments with biological samples, where it helps to minimize co-purification of endogenous biotinylated molecules . These molecules remain bound to streptavidin upon elution of the target protein complexes with free biotin .
Result of Action
The primary result of this compound’s action is the elution of desthiobiotinylated proteins from streptavidin affinity resin . This is particularly useful in pull-down experiments, where it helps to minimize co-purification of endogenous biotinylated molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is typically stored at a temperature of -20°C to maintain its stability.
Biochemische Analyse
Biochemical Properties
Desthiobiotin-PEG3-Azide interacts with various enzymes, proteins, and other biomolecules. Its primary interaction is with streptavidin, a protein that binds biotin with high affinity . The nature of this interaction is based on competitive displacement with free biotin . This property makes this compound particularly useful in pull-down experiments with biological samples .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with biotin-binding proteins like streptavidin
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with streptavidin. It binds to streptavidin with less affinity than biotin, allowing desthiobiotinylated proteins to be eluted readily and specifically from streptavidin affinity resin using mild conditions based on competitive displacement with free biotin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide, dimethylformamide, or methanol, and the reactions are carried out at low temperatures to maintain the stability of the compound .
Industrial Production Methods
Industrial production of Desthiobiotin-PEG3-Azide involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography. The compound is then stored under inert gas at low temperatures to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Desthiobiotin-PEG3-Azide primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction is highly chemoselective and does not interfere with other functional groups present in biological samples .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include copper sulfate, sodium ascorbate, and alkyne-functionalized molecules. The reactions are typically carried out in aqueous solutions at room temperature .
Major Products Formed
The major products formed from the reactions involving this compound are triazole-linked bioconjugates. These products are highly stable and can be used for various applications in biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azide-PEG3-Biotin: Similar to Desthiobiotin-PEG3-Azide but contains biotin instead of desthiobiotin
Azide-PEG4-NHS Ester: Contains a longer polyethylene glycol spacer and an N-hydroxysuccinimide ester group.
Azide-Fluor 488: A fluorescent azide compound used for labeling and detection.
Uniqueness
This compound is unique due to its ability to bind to streptavidin with nearly equal specificity but less affinity than biotin. This allows for easy elution of desthiobiotinylated proteins from streptavidin affinity resin using mild conditions, minimizing co-purification of endogenous biotinylated molecules .
Eigenschaften
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQVKRRASYKCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B3027819.png)



![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)





